molecular formula C44H52N8O10 B1203956 Pristinamycin IC CAS No. 28979-74-0

Pristinamycin IC

Cat. No. B1203956
CAS RN: 28979-74-0
M. Wt: 852.9 g/mol
InChI Key: BYRKDHSWMQLYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pristinamycin IC is a cyclodepsipeptide.

Scientific Research Applications

Enhancing Biosynthesis

Pristinamycin, a streptogramin antibiotic, is known for its effectiveness against drug-resistant pathogens. Researchers have developed strategies to enhance its production. One such strategy involved introducing an extra copy of the pristinamycin II (PII) biosynthetic gene cluster into a high-producing strain, resulting in a significant increase in PII titer. Further manipulation of regulatory genes in the cluster also led to higher PII titers, proving the efficiency of combinatorial metabolic engineering in optimizing PII biosynthesis (Li et al., 2015).

Biosynthetic Gene Cluster Characterization

The genetic basis of pristinamycin production has been explored through sequencing and characterizing the 'pristinamycin supercluster' in Streptomyces pristinaespiralis. This work established a comprehensive understanding of the pristinamycin biosynthetic pathway and identified new biosynthetic genes in the central region of the cluster. This research offers deeper insights into the unique genetic organization of the pristinamycin gene region (Mast et al., 2011).

Phenylglycine Biosynthesis in Pristinamycin

Pristinamycin I (PI), part of the pristinamycin complex, includes the a-proteinogenic amino acid L-phenylglycine. The identification and functional characterization of phenylglycine biosynthetic genes in S. pristinaespiralis provided insights into the synthesis of this component. This study contributes to understanding the complete biosynthetic pathway of pristinamycin (Mast et al., 2011).

Metabolic Engineering for Production Improvement

Further metabolic engineering approaches have been applied to improve pristinamycin I (PI) production. Techniques such as deleting repressor genes and integrating extra copies of biosynthetic gene clusters led to significant improvements in PI production, demonstrating the potential of these methods for enhancing antibiotic yields (Meng et al., 2017).

Novel Analogs Design

There are efforts to address the limitations of pristinamycin IIB through the design of novel analogs. These efforts, including the introduction of fluorine atoms, aim to improve the antibacterial activity and overcome issues like structural instability and bacterial resistance (Chebieb et al., 2020).

properties

CAS RN

28979-74-0

Product Name

Pristinamycin IC

Molecular Formula

C44H52N8O10

Molecular Weight

852.9 g/mol

IUPAC Name

N-[3-[[4-(dimethylamino)phenyl]methyl]-4,12,16-trimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C44H52N8O10/c1-25-41(58)51-21-10-13-31(51)42(59)50(5)33(23-27-15-17-29(18-16-27)49(3)4)43(60)52-22-19-30(53)24-32(52)38(55)48-36(28-11-7-6-8-12-28)44(61)62-26(2)35(39(56)46-25)47-40(57)37-34(54)14-9-20-45-37/h6-9,11-12,14-18,20,25-26,31-33,35-36,54H,10,13,19,21-24H2,1-5H3,(H,46,56)(H,47,57)(H,48,55)

InChI Key

BYRKDHSWMQLYJB-UHFFFAOYSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)O1)C4=CC=CC=C4)CC5=CC=C(C=C5)N(C)C)C)C)NC(=O)C6=C(C=CC=N6)O

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)O1)C4=CC=CC=C4)CC5=CC=C(C=C5)N(C)C)C)C)NC(=O)C6=C(C=CC=N6)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pristinamycin IC
Reactant of Route 2
Pristinamycin IC
Reactant of Route 3
Pristinamycin IC
Reactant of Route 4
Pristinamycin IC
Reactant of Route 5
Reactant of Route 5
Pristinamycin IC
Reactant of Route 6
Pristinamycin IC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.